Dodeca-3,6-diyn-2-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61626-25-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
dodeca-3,6-diyn-2-ol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-6,9H2,1-2H3 |
InChI Key |
MEUWCBSLHHKIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC#CC(C)O |
Origin of Product |
United States |
Synthetic Methodologies for Dodeca 3,6 Diyn 2 Ol and Its Isomeric and Homologous Analogues
Classical and Modern Alkyne Coupling Reactions for Diyn-ol Scaffolds
The formation of the conjugated diyne core is a critical step in the synthesis of Dodeca-3,6-diyn-2-OL. This is primarily accomplished through well-established alkyne coupling reactions that can be broadly categorized into homocoupling and cross-coupling strategies.
Homocoupling Strategies: Oxidative Dimerization (e.g., Glaser-Hay Reaction)
Oxidative homocoupling reactions are designed to dimerize terminal alkynes, forming symmetrical 1,3-diynes. The Glaser coupling, first reported in 1869, and its subsequent modifications, notably the Hay coupling (1962), are foundational methods in this category. synarchive.comwikipedia.org These reactions typically employ a copper(I) salt, such as cuprous chloride or bromide, in the presence of an amine base and an oxidant. synarchive.comwikipedia.org The Hay coupling modification introduces a chelating diamine, like N,N,N',N'-tetramethylethylenediamine (TMEDA), which accelerates the reaction. synarchive.comwikipedia.org
The general mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, leading to the dimerization of the alkyne fragments and regeneration of the copper(I) catalyst. nih.gov While highly effective for creating symmetrical diynes, the classical Glaser-Hay reaction presents a significant limitation for the synthesis of unsymmetrical molecules like this compound. When a mixture of two different terminal alkynes is used, the reaction results in a statistical mixture of three products: two symmetrical homocoupled diynes and the desired unsymmetrical cross-coupled diyne. nih.gov This lack of selectivity often necessitates challenging purification steps. nih.gov
However, this method is well-suited for synthesizing symmetrical analogues or precursors which can be further modified.
| Component | Function | Common Examples |
| Catalyst | Facilitates acetylide formation and coupling | Copper(I) chloride (CuCl), Copper(I) bromide (CuBr) |
| Base | Deprotonates the terminal alkyne | Ammonia, Pyridine (B92270), Piperidine, TMEDA |
| Oxidant | Regenerates the active catalyst | Oxygen (Air), Copper(II) salts |
| Solvent | Solubilizes reactants | Methanol, Ethanol, THF, Water |
| This table summarizes the typical components and their roles in Glaser-Hay type oxidative coupling reactions. |
Cross-Coupling Methodologies: Sonogashira Coupling for Terminal Alkynes
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. wikipedia.orgresearchgate.net Developed in 1975, this reaction typically utilizes a dual-catalyst system, comprising a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orglibretexts.orgrsc.org
The catalytic cycle is understood to involve two interconnected processes. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The copper cycle facilitates the formation of the crucial copper acetylide intermediate from the terminal alkyne. wikipedia.org
The Sonogashira reaction's mild conditions and high tolerance for various functional groups have made it a cornerstone in the synthesis of natural products and complex organic molecules. wikipedia.orglibretexts.orgresearchgate.net For the synthesis of a this compound precursor, one could envision coupling a terminal alkyne fragment with a functionalized vinyl halide to construct the carbon backbone. While the classic Sonogashira reaction couples sp and sp² carbons, its principles are foundational in the broader field of transition metal-catalyzed cross-coupling.
| Component | Function | Common Examples |
| Palladium Catalyst | Main catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Facilitates formation of copper acetylide | Copper(I) iodide (CuI) |
| Base | Deprotonates the alkyne and neutralizes HX | Diethylamine, Triethylamine, Piperidine |
| Substrates | Reactants forming the new C-C bond | Terminal alkyne, Aryl/Vinyl halide (or triflate) |
| This table outlines the key reagents involved in a typical Sonogashira cross-coupling reaction. |
Stereoselective Cadiot-Chodkiewicz Coupling Procedures
For the direct and selective synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is a superior alternative to homocoupling strategies. wikipedia.org This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. alfa-chemistry.comjk-sci.comsynarchive.com
The key advantage of this method is its high selectivity, which avoids the formation of homocoupled byproducts that plague the Glaser reaction when applied to unsymmetrical targets. wikipedia.org The accepted mechanism proceeds through the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. wikipedia.orgalfa-chemistry.com This intermediate then reacts with the haloalkyne in a process involving oxidative addition and reductive elimination to furnish the unsymmetrical 1,3-diyne and regenerate the copper(I) catalyst. wikipedia.orgalfa-chemistry.com
This method is directly applicable to the synthesis of the this compound skeleton. For instance, 1-heptyne could be coupled with a 5-halo-pent-3-yn-2-ol derivative (or vice versa) to assemble the C12 backbone with the hydroxyl group already in place. The reaction is sensitive to the substrates used, with phenyl and hydroxyalkyl groups often promoting the coupling. alfa-chemistry.com
| Feature | Glaser-Hay Coupling | Cadiot-Chodkiewicz Coupling |
| Reactants | Two terminal alkynes | One terminal alkyne + One 1-haloalkyne |
| Primary Product | Symmetrical 1,3-diynes | Unsymmetrical 1,3-diynes |
| Selectivity | Low for unsymmetrical products (forms mixtures) | High for the specific cross-coupled product |
| Key Application | Synthesis of symmetrical molecules and polymers | Controlled synthesis of complex, unsymmetrical diynes |
| This table provides a comparative overview of the Glaser-Hay and Cadiot-Chodkiewicz coupling reactions. |
Organometallic Reagent-Mediated Syntheses
Organometallic reagents are indispensable in the synthesis of complex organic molecules, offering pathways for chain elongation and the introduction of functional groups. Their application is crucial for constructing the specific carbon skeleton and installing the hydroxyl functionality of this compound.
Copper-Mediated Coupling Reactions in this compound Carbon Skeleton Construction
Copper's role is central to the alkyne coupling reactions discussed previously (Glaser, Hay, Cadiot-Chodkiewicz, and as a co-catalyst in Sonogashira). researchgate.netrsc.orgacs.org The formation of a copper acetylide is the unifying mechanistic feature in these transformations. This intermediate is generated by the reaction of a terminal alkyne with a copper(I) salt, typically in the presence of a base. wikipedia.orgacs.org
The copper acetylide is a versatile intermediate that can undergo either oxidative dimerization (in Glaser-type reactions) or engage in cross-coupling with an electrophile, such as a haloalkyne (in Cadiot-Chodkiewicz coupling). wikipedia.orgacs.org Therefore, the construction of the dodeca-3,6-diyne carbon skeleton is fundamentally a copper-mediated process. The choice of the specific copper-catalyzed method dictates whether symmetrical precursors or the final unsymmetrical target are synthesized directly.
Grignard Reagent Applications for Alkyne Chain Elongation
Grignard reagents (R-Mg-X) are highly reactive organometallic compounds that function as potent carbon nucleophiles. leah4sci.com They are particularly useful for alkyne chain elongation. Terminal alkynes possess an acidic proton that can react with a Grignard reagent in an acid-base reaction to form an alkynyl Grignard reagent (an acetylide). quora.comvedantu.com
This alkynyl Grignard reagent can then be used to attack a variety of electrophilic carbons, most notably the carbonyl carbon of aldehydes and ketones, to form a new carbon-carbon bond and an alcohol upon acidic workup. leah4sci.comyoutube.com This two-step sequence is a powerful strategy for building the this compound structure.
A plausible synthetic route could involve:
Formation of an alkynyl Grignard from a suitable diyne precursor.
Nucleophilic attack of this Grignard reagent on acetaldehyde (CH₃CHO).
Protonation during workup to yield the secondary alcohol, this compound.
This method allows for the controlled, stepwise construction of the molecule, adding a functionalized two-carbon unit to a longer diyne chain.
| Electrophile | Initial Product (after Grignard addition) | Final Product (after protonation) |
| Formaldehyde | Alkoxide | Primary Propargyl Alcohol |
| Aldehyde (R'CHO) | Alkoxide | Secondary Propargyl Alcohol |
| Ketone (R'COR") | Alkoxide | Tertiary Propargyl Alcohol |
| Epoxide | Alkoxide | Homopropargyl Alcohol |
| This table illustrates the application of alkynyl Grignard reagents for chain elongation and alcohol synthesis. |
Palladium-Promoted Alkyne Functionalization and Macrocyclization
Palladium catalysis is a cornerstone in the synthesis of complex molecules containing alkyne moieties. For structures like this compound, palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon skeleton. Furthermore, intramolecular palladium-catalyzed reactions of diynes can lead to the formation of macrocyclic structures, which are of interest for their unique conformational properties and potential as synthetic intermediates.
One of the key reactions in this context is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be adapted to synthesize diynes and polyynes. For instance, a terminal alkyne can be coupled with a vinyl halide that also contains a protected alkyne, which can then be deprotected for further coupling reactions.
In the context of macrocyclization, palladium-catalyzed intramolecular alkyne-alkyne coupling of diyne substrates can generate macrocyclic enynes. The chemoselectivity of such reactions, especially with unsymmetrical diynes, can be influenced by electronic factors. For example, the presence of a propargylic alcohol can direct the regioselectivity of the coupling by lowering the energy of the LUMO of the corresponding alkyne, thereby favoring acetylide addition at that position nih.gov. A plausible mechanism for such a transformation involves the formation of a palladium acetylide, coordination to the second alkyne, syn-carbopalladation to form a vinylpalladium intermediate, and subsequent protonolysis to release the macrocyclic product and regenerate the palladium catalyst nih.gov.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Pd(OAc)₂ / TDMPP | Symmetrical diyne | Macrocyclic enyne | Intramolecular alkyne-alkyne coupling nih.gov. |
| Pd catalyst | Unsymmetrical, propargyl alcohol-derived diyne | Single macrocyclic isomer | Electronic factors direct chemoselectivity nih.gov. |
This table presents representative data on palladium-promoted alkyne functionalization and macrocyclization.
Convergent and Linear Synthesis Pathways to this compound
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear | Sequential transformation of a single starting material. | Conceptually simple to plan. | Overall yield can be very low for multi-step syntheses. |
| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, more efficient. | Requires more complex planning and synthesis of multiple fragments. |
This table provides a comparison of convergent and linear synthesis pathways.
Advanced Synthetic Strategies and Catalytic Innovations
Recent advances in synthetic organic chemistry have provided new tools and strategies for the construction of complex polyynic systems. These include solid-supported synthesis techniques, enantioselective and diastereoselective methods for creating chiral centers, and biomimetic approaches inspired by nature's synthetic machinery.
Solid-phase synthesis offers several advantages for the construction of polyynes, including the simplification of purification and the ability to drive reactions to completion using excess reagents. In a typical solid-phase approach, a starting material is attached to an insoluble polymer support. Reagents are then added in solution, and after the reaction is complete, the excess reagents and byproducts are simply washed away.
For the synthesis of polyynic systems, a terminal alkyne can be attached to a solid support. This immobilized alkyne can then be subjected to a series of coupling reactions, such as the Glaser-Hay coupling, to build the polyyne chain. This method has been successfully used to generate an array of heterocoupled diyne products in high yields and purities. The solid-supported methodology can address issues of chemoselectivity often encountered in solution-phase couplings of terminal alkynes.
| Support Type | Reaction Type | Product | Key Advantages |
| Polymer resin | Glaser-Hay coupling | Asymmetric diynes | High yield and purity, simplified purification. |
| Polystyrene resin | Sonogashira coupling | Functionalized alkynes | Amenable to library synthesis. |
This table presents examples of solid-supported synthesis techniques for polyynic systems.
The synthesis of enantiomerically pure chiral alcohols is of great importance, as the biological activity of a molecule can be highly dependent on its stereochemistry. The hydroxyl group in this compound is at a stereocenter, necessitating enantioselective or diastereoselective synthetic methods to obtain a single enantiomer.
A common approach for the enantioselective synthesis of propargylic alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. This reaction can be catalyzed by a variety of chiral catalysts, often involving a metal center such as zinc or titanium, and a chiral ligand. For example, the use of a chiral ProPhenol ligand in combination with a dialkylzinc reagent can catalyze the asymmetric addition of alkynes to aldehydes with high enantioselectivity nih.gov. Another approach involves the dynamic kinetic resolution of racemic propargylic alcohols, which can be achieved using a combination of a lipase and a metal catalyst mdpi.com.
Diastereoselective synthesis becomes relevant when a molecule already contains a stereocenter and a new one is being created. For skipped diynols, the existing chirality can direct the stereochemical outcome of a subsequent reaction. Substrate-directed reactions, such as asymmetric hydroboration or aldol additions, can be employed to control the stereochemistry of the newly formed alcohol center relative to the existing stereocenters in the molecule.
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Asymmetric Alkyne Addition | Zn(OTf)₂ / (+)-N-methylephedrine | Terminal alkyne + Aldehyde | Chiral propargylic alcohol | High ee |
| Asymmetric Alkyne Addition | ProPhenol / Dialkylzinc | Terminal alkyne + Aldehyde | Chiral propargylic alcohol | High ee nih.gov |
| Dynamic Kinetic Resolution | Lipase / Vanadium catalyst | Racemic propargylic alcohol | Enantioenriched propargylic ester | High ee mdpi.com |
| Substrate-Directed Reduction | Chiral reducing agent | Ketone with existing stereocenter | Diastereomerically enriched alcohol | High dr |
This table provides an overview of enantioselective and diastereoselective methods for the synthesis of chiral polyacetylenic alcohols.
Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. Many naturally occurring polyacetylenes are derived from fatty acid precursors through a series of desaturation and oxidation reactions nih.gov. Understanding these biosynthetic pathways can inspire the development of novel synthetic routes.
The biosynthesis of polyacetylenes often starts from common fatty acids like linoleic acid. A key step is the introduction of a triple bond, which is thought to occur via enzymatic desaturation. This process can be mimicked in the laboratory using chemical oxidants or dehydrogenation catalysts. For a molecule like this compound, a biomimetic approach might involve starting with a C12 fatty acid and introducing the alkyne functionalities and the hydroxyl group through a series of regio- and stereoselective enzymatic or chemo-enzymatic reactions. While fully biomimetic total syntheses of complex polyacetylenes are still challenging, the principles of biosynthesis can guide the design of more efficient and selective synthetic strategies.
Chemical Reactivity and Mechanistic Transformations of Dodeca 3,6 Diyn 2 Ol
Cycloaddition Reactions Involving Diynes
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks. Diynes, such as the one present in Dodeca-3,6-diyn-2-OL, can participate in several types of cycloaddition reactions, leading to the formation of highly functionalized aromatic and heterocyclic systems.
Dehydro-Diels-Alder Cycloadditions: Theoretical and Experimental Investigations
The Dehydro-Diels-Alder (DDA) reaction is a variant of the conventional Diels-Alder reaction where at least one of the multiple bonds of the reacting components is a triple bond. researchgate.net A significant extension of this is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the [4+2] cycloaddition of a diyne with an alkyne (a diynophile) to generate a reactive benzyne (B1209423) intermediate. wikipedia.orgmdpi.com This intermediate can then be trapped by various agents to yield substituted aromatic compounds. wikipedia.org
The HDDA reaction is a potent method for synthesizing heavily functionalized aromatic systems and complex polycyclic structures in a single step. wikipedia.orgmdpi.com The reaction can be initiated thermally or through catalysis and can proceed through either a concerted or a stepwise mechanism. wikipedia.orgrsc.org While the concerted, stereospecific [4+2] cycloaddition is common, stepwise pathways involving zwitterionic or diradical intermediates can lead to reduced stereoselectivity. mdpi.com
Domino HDDA reactions, initiated by a rate-limiting benzyne formation, can lead to the rapid, "bottom-up" synthesis of highly fused polycyclic aromatic compounds through naphthyne, anthracyne, and tetracyne intermediates. wikipedia.org Nickel-catalyzed tetradehydro-Diels-Alder reactions of certain enediynes have also been developed for the synthesis of various heterocyclic compounds. acs.org
| Dehydro-Diels-Alder Reaction Variants | Reactants | Key Intermediate | Primary Product Type |
| Dehydro-Diels-Alder (DDA) | Enyne + Alkene | Dihydrobenzene isomer | Dihydroaromatic |
| Dehydro-Diels-Alder (DDA) | Enyne + Alkyne | Benzene isomer | Aromatic |
| Dehydro-Diels-Alder (DDA) | Diyne + Alkene | Benzene isomer | Aromatic |
| Hexadehydro-Diels-Alder (HDDA) | Diyne + Alkyne | Benzyne | Substituted Aromatic |
| Pentadehydro-Diels-Alder (PDDA) | Diyne + Dienophile (with linker) | Benzannulated linker structure | Polycyclic Aromatic |
Intramolecular Cyclizations of Functionalized Diacetylenic Alcohols
Functionalized diacetylenic alcohols can undergo intramolecular cyclization reactions to form a variety of cyclic and heterocyclic structures. For instance, diacetylenic propargylic alcohols have been shown to undergo a sequence of reactions, including a biradical-forming C2-C6 cyclization (Schmittel cyclization) of a chlorinated benzoenyne-allene intermediate, followed by intramolecular radical-radical coupling to form formal Diels-Alder adducts. nih.gov
In some cases, steric strain can dramatically alter the reaction pathway. For example, the intramolecular [2+2] cycloaddition of a chlorinated benzoenyne-allene intermediate derived from a diacetylenic propargylic alcohol can lead exclusively to the formation of a 1H-cyclobut[a]indene derivative. nih.gov This highlights the influence of substituents on the regioselectivity of the cyclization.
Furthermore, base-catalyzed intramolecular cyclization of diacetylenic compounds, such as those containing phenyl groups, can occur under mild conditions to yield naphthalene (B1677914) derivatives. jst.go.jp The mechanism of this type of cyclization often involves a prototropic rearrangement. jst.go.jp Mercury(II) salts have also been shown to catalyze the intramolecular cyclization of acetylenic alcohols, with the regioselectivity of the mercury addition to the alkyne being influenced by the diastereomer of the starting material. beilstein-journals.org
Hydroelementation Reactions on Diyne Moieties
Hydroelementation, the addition of an E-H bond across a carbon-carbon multiple bond, is a fundamental transformation in organic synthesis. For diynes, this reaction class offers pathways to various organometallic and functionalized organic molecules. rsc.orgrsc.org The presence of two triple bonds in a diyne structure presents challenges in controlling the regio- and stereoselectivity of the addition, as multiple products can potentially be formed. rsc.orgmdpi.com
Regio- and Stereoselective Hydromagnesation of Diynes
Hydromagnesation involves the addition of a magnesium hydride (Mg-H) bond to an unsaturated system. This reaction has been studied for conjugated 1,4-diaryl-1,3-diynes. rsc.org The control of regio- and stereoselectivity is a key aspect of these reactions, influencing the structure of the resulting organomagnesium compounds which are valuable intermediates in further synthetic transformations.
Catalytic and Non-Catalytic Hydroboration of Conjugated and Separated Diynes
Hydroboration, the addition of a boron-hydride (B-H) bond, is a versatile method for the functionalization of alkynes. In the case of diynes, both conjugated and separated systems have been investigated. rsc.org
Conjugated 1,3-Diynes: The hydroboration of conjugated 1,3-diynes can lead to boryl-substituted 1,3-enynes or bisboryl-substituted 1,3-dienes. rsc.org The selectivity of the process is highly dependent on the reaction conditions and the catalyst used. For instance, ruthenium-hydride complexes have been used to catalyze the hydroboration of symmetrical aryl-substituted 1,3-diynes with pinacol (B44631) borane (B79455), yielding 2-boryl-substituted-1,3-enynes with high yield and selectivity. mdpi.comnih.gov In contrast, radical-mediated hydroboration of substituted 1,3-diynes using an N-heterocyclic carbene borane (NHC-borane) can provide stable (E)-alkynylalkenylboranes with high regio- and stereoselectivity. acs.org Cobalt catalysts have also been employed for the regiodivergent and stereoselective hydroboration of 1,3-diynes, where the choice of ligand can direct the boron addition to either the internal or terminal carbon of the diyne unit. researchgate.net
Separated 1,n-Diynes: The hydroboration of diynes where the triple bonds are separated by a linker (1,n-diynes) can produce a variety of products, including boryl-substituted enynes, bisboryl-substituted dienes, and cyclic compounds. rsc.org The selectivity is influenced by the catalyst and the structure of the diyne. For example, hydroboration of non-symmetrically alkyl-substituted 1,3-diynes with dialkylboranes often shows poor discrimination between the two triple bonds. mdpi.com However, the introduction of a bulky trialkylsilyl group on one of the alkynes can direct the hydroboration to the less sterically hindered triple bond. mdpi.com
| Hydroboration of Diynes | Diyne Type | Reagents | Typical Products | Key Selectivity Factors |
| Catalytic | Conjugated 1,3-Diynes | Ru-hydride complex, Pinacol borane | 2-Boryl-substituted 1,3-enynes | Catalyst, Substrate electronics |
| Radical | Conjugated 1,3-Diynes | NHC-borane, Azo initiator, Thiol | (E)-Alkynylalkenylboranes | Radical initiator, Polarity reversal catalyst |
| Catalytic | Conjugated 1,3-Diynes | Co(acac)2, Bisphosphine ligands | Regiodivergent enynylboronates | Ligand choice |
| Non-Catalytic | Separated 1,n-Diynes | Dialkylboranes | Mixture of monohydroborated products | Steric hindrance |
Electrophilic and Nucleophilic Activation of Polyynic Systems
The electron-rich pi systems of polyynes are susceptible to attack by both electrophiles and nucleophiles. The reactivity can be influenced by the length of the polyyne chain and external factors like electric fields.
Electrophilic Activation: The conjugated triple bonds in this compound make it reactive towards electrophilic attack. vulcanchem.com For instance, electrophilic cyclization can be induced by reagents like iodine or iodine monochloride. vulcanchem.com Computational studies have shown that the protonation of polyynes by methyl ammonium (B1175870) fluoride (B91410) is significantly affected by an external electric field, which can lower the reaction barrier. nih.govresearchgate.net Cationic platinum(II) alkylidene complexes have also been shown to promote the electrophilic activation of terminal alkynes. rsc.org
Nucleophilic Activation: Polyynes can also be activated towards nucleophilic attack. The terminal alkyne of some polyynes has been shown to react with the sulfhydryl group of cysteine residues in proteins via nucleophilic addition. biorxiv.orgnih.gov This covalent modification is crucial for the biological activity of certain polyyne natural products. nih.gov Computational studies on the addition of pyridine (B92270) to polyynes have revealed that the reaction is endothermic with a late transition state. nih.govresearchgate.net The efficiency of this nucleophilic addition can be enhanced by increasing the length of the polyyne and applying an external electric field. nih.govresearchgate.net One-pot, three-component reactions involving polyynes, a nucleophile, and a catalyst can lead to the formation of complex heterocyclic structures. researchgate.net
Electrophilic Cyclization of Aryldiacetylenes
While this compound is an aliphatic diyne, the principles of electrophilic cyclization observed in aryldiacetylenes provide a framework for understanding potential intramolecular reactions. The electrophilic cyclization of ortho-functionalized aryldiacetylenes is a powerful method for constructing enediynes fused to heterocyclic cores like benzothiophenes, benzofurans, and indoles. spbu.ru This process is typically initiated by an electrophile, such as iodine, which activates one of the alkyne units. spbu.rubiointerfaceresearch.com
The general mechanism involves the attack of the ortho-nucleophilic group (e.g., thioether, ether, or amine) onto the activated alkyne, leading to the formation of a five- or six-membered ring. spbu.rubiointerfaceresearch.comchim.it The regioselectivity of the cyclization (5-endo vs. 6-endo) can be influenced by the electronic nature of the diyne backbone. nih.gov For instance, in the case of 3,4-diethynylthiophenes, a dual-gold catalyzed cyclization proceeds via a 5-endo pathway. nih.gov The choice of electrophile is also critical; iodine has been shown to be effective for the cyclization of o-functionalized aryldiacetylenes. spbu.ru However, the reactivity can be attenuated by the nucleophilicity of the tethered group, with alkoxy groups being less reactive than thioether or amino groups. spbu.ru
In a hypothetical scenario where the this compound backbone is incorporated into an aryl system, one could envision a similar cyclization cascade. The hydroxyl group, or a derivative thereof, could act as the internal nucleophile.
Derivatization Strategies for the Hydroxyl Group in this compound
The secondary hydroxyl group in this compound is a key functional handle for further molecular elaboration. This group can be readily derivatized or replaced, enabling the synthesis of more complex structures. medkoo.comcd-bioparticles.netcreative-biolabs.com Common strategies for derivatizing propargylic alcohols, a class to which this compound belongs, include etherification, esterification, and conversion to other functional groups.
For example, the hydroxyl group can be alkylated to form ethers. A common procedure involves the use of a base, such as sodium hydride (NaH), and an alkylating agent, like allyl bromide, often with a catalytic amount of an additive such as tetraethylammonium (B1195904) iodide. beilstein-journals.orgbeilstein-journals.org This strategy is fundamental in preparing oxaenediynes, which are precursors for ring-closing metathesis reactions. beilstein-journals.orgbeilstein-journals.org
Another important derivatization is the formation of esters. This can be achieved by reacting the alcohol with an acyl chloride in the presence of a base like triethylamine. beilstein-journals.org Furthermore, the hydroxyl group can be protected with various protecting groups, such as a tert-butyldiphenylsilyl (TBDPS) or a tetrahydropyranyl (THP) group, to prevent its interference in subsequent reaction steps. beilstein-journals.orgbeilstein-journals.org These protecting groups can be later removed under specific conditions. beilstein-journals.orgbeilstein-journals.org
The derivatization of the hydroxyl group is often a prerequisite for more advanced transformations. For instance, converting the alcohol to an ether linkage allows for the construction of oxaenediyne systems, which can then undergo ruthenium-mediated ring-closing metathesis.
Transition Metal-Catalyzed Transformations and Their Mechanisms
The alkyne moieties in this compound make it an excellent substrate for a wide array of transition metal-catalyzed reactions. Gold, copper, and ruthenium catalysts, in particular, have been shown to mediate unique and powerful transformations of diynes.
Gold-Catalyzed Organic Reactions Involving Alkynes
Homogeneous gold catalysis has become a powerful tool for activating alkynes toward nucleophilic attack. nih.govacs.org Gold(I) complexes are particularly effective due to their high electrophilicity, which is attributed to relativistic effects. nih.govacs.org The general mechanism involves the coordination of the gold(I) catalyst to the alkyne's π-system, rendering the alkyne more susceptible to attack by a nucleophile. nih.govmdpi.comyoutube.com This activation can facilitate a variety of transformations, including cycloisomerizations, hydrofunctionalizations, and cascade reactions. nih.govacs.orgfrontiersin.org
For diynes like this compound, gold catalysis can initiate intramolecular reactions. benthamdirect.comeurekaselect.com The hydroxyl group within the molecule can act as an internal nucleophile, attacking the gold-activated alkyne to form cyclic ethers. youtube.com The regioselectivity of the nucleophilic attack is governed by electronic effects, with the attack generally occurring at the carbon atom that can best stabilize a positive charge. mdpi.com Gold catalysts can also promote the oxidative coupling of alkynes to form cyclic conjugated diynes, offering an efficient alternative to traditional copper-promoted methods. nih.gov These reactions often exhibit high functional group tolerance. nih.gov
Table 1: Examples of Gold-Catalyzed Transformations of Alkynes
| Transformation | Catalyst System | Substrate Type | Product Type | Ref. |
|---|---|---|---|---|
| Cycloisomerization | [LAuX] | 1,n-enynes/diynes | Cyclic compounds | nih.govfrontiersin.org |
| Hydroamination | Gold(I)/Chiral Brønsted acid | Alkynes and amines | Aza-heterocycles | nih.gov |
| Oxidative Coupling | [(n-Bu)4N]+[Cl-Au-Cl]− | Terminal alkynes | Cyclic conjugated diynes | nih.gov |
| Cascade Reaction | Cationic gold catalyst | Skipped diynes and pyrroles | Cyclohepta[b]pyrroles | acs.org |
Copper(I)-Catalyzed Reactions (e.g., Glaser Reaction Mechanistic Studies)
The copper(I)-catalyzed homocoupling of terminal alkynes, known as the Glaser reaction, is a foundational method for the synthesis of symmetrical 1,3-diynes. mdpi.comchemmethod.comnih.govwikipedia.org The reaction is typically carried out in the presence of a copper(I) salt, a base, and an oxidant, often air. wikipedia.orgrsc.org The mechanistic details of the Glaser-Hay coupling, a modification of the Glaser reaction, have been the subject of extensive study. rsc.orgnih.govnih.gov
Two primary mechanisms have been proposed. The Bohlmann mechanism involves a dinuclear copper intermediate where two copper atoms cycle between the Cu(I) and Cu(II) oxidation states. rsc.orgnih.gov An alternative mechanism proposes a mononuclear catalytic cycle involving a Cu(III) intermediate. rsc.org Recent electrochemical studies have provided evidence supporting the Bohlmann model, identifying a dinuclear Cu(I) complex as a catalytic entity. rsc.orgnih.gov The reaction kinetics can be influenced by the solvent, with aqueous conditions potentially altering the reaction pathway compared to organic solvents. nih.gov
The Glaser coupling can be adapted for the synthesis of unsymmetrical diynes through the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. researchgate.net
Table 2: Proposed Mechanistic Steps in Glaser-Hay Coupling
| Step | Description | Key Intermediates | Ref. |
|---|---|---|---|
| 1 | Formation of Copper Acetylide | Cu(I)-alkyne complex | mdpi.comchemmethod.com |
| 2 | Oxidation | Cu(II) or Cu(III) species | rsc.orgnih.gov |
| 3 | Reductive Elimination | Dicopper-diacetylide complex | nih.gov |
| 4 | Product Formation | 1,3-Diyne | mdpi.comchemmethod.com |
Ruthenium-Mediated Ring-Closing Metathesis of Oxaenediynes
Ring-closing metathesis (RCM) is a powerful synthetic method for the formation of cyclic compounds, and ruthenium-based catalysts are widely used due to their high reactivity and functional group tolerance. medwinpublishers.comorganic-chemistry.orgwikipedia.org this compound can serve as a precursor to oxaenediynes, which are suitable substrates for ring-closing enyne metathesis (RCEYM). The synthesis of these oxaenediynes typically involves the derivatization of the hydroxyl group of the diynol, for instance, by allylation. beilstein-journals.orgbeilstein-journals.org
The mechanism of RCM, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. medwinpublishers.comorganic-chemistry.org In the case of enyne metathesis, the reaction can proceed via an "ene-then-yne" or a "yne-then-ene" pathway, depending on the catalyst and substrate structure. beilstein-journals.org The choice of catalyst is crucial, with Grubbs and Hoveyda-Grubbs catalysts being commonly employed. beilstein-journals.orgbeilstein-journals.org The reaction is often sensitive to substitution on the allylic chain, and the presence of ethene can sometimes improve the efficiency of the reaction, particularly for terminal alkynes. beilstein-journals.org The RCEYM of oxaenediynes leads to the formation of substituted dihydropyrans containing both alkynyl and vinyl groups. beilstein-journals.org
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
While specific kinetic and thermodynamic data for this compound are not extensively reported, general principles from related systems can provide valuable insights. The study of reaction kinetics helps in understanding the rate-determining steps and optimizing reaction conditions. For instance, in the electrophilic cyclization of aryldiacetylenes, the final dealkylation step has been suggested to be rate-limiting in some cases. chim.it
In the context of gold-catalyzed reactions, kinetic studies can elucidate the role of different ligands and counterions on the catalytic activity. Similarly, in copper-catalyzed Glaser coupling, kinetic investigations have helped to differentiate between proposed mechanistic pathways. nih.gov For ruthenium-catalyzed RCM, kinetic analysis has shed light on the "dissociative" versus "associative" mechanisms of catalyst-olefin interaction. harvard.edu
Table 3: Factors Influencing Reaction Kinetics and Thermodynamics in Diyne Transformations
| Transformation Type | Influencing Factors | Impact | Ref. |
|---|---|---|---|
| Electrophilic Cyclization | Nucleophilicity of tethered group, solvent | Reaction rate, product yield | spbu.ruchim.it |
| Bergman Cyclization | Ring size, benzannelation | Cyclization barrier, reaction enthalpy | csus.edunih.gov |
| Gold-Catalyzed Reactions | Ligands, counterions, substrate electronics | Catalytic activity, regioselectivity | nih.govmdpi.com |
| Copper-Catalyzed Coupling | Solvent, base, oxidant | Reaction rate, mechanistic pathway | nih.govresearchgate.net |
| Ruthenium-Catalyzed RCM | Catalyst type, substrate structure | Reaction efficiency, stereoselectivity | beilstein-journals.orgwikipedia.org |
Spectroscopic Characterization and Structural Elucidation Methodologies
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
MALDI-TOF MS for Larger Polyynic Structures and Oligomers
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for determining the molecular weight of larger molecules with minimal fragmentation. While Dodeca-3,6-diyn-2-ol itself is a relatively small molecule, MALDI-TOF MS becomes particularly valuable in the analysis of its potential oligomers or larger polyynic structures that might be synthesized from it.
In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field and travel down a flight tube. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the precise determination of the molecular mass.
For polyynic structures derived from this compound, MALDI-TOF MS can provide crucial information about the degree of polymerization and the presence of different end-groups. The resulting mass spectrum would show a series of peaks, each corresponding to an oligomer of a different chain length.
Illustrative MALDI-TOF MS Data for a Hypothetical Oligomer of this compound:
| Peak Number | Postulated Oligomer | Calculated Monoisotopic Mass (Da) |
| 1 | Monomer (C12H18O) | 178.1358 |
| 2 | Dimer | 356.2716 |
| 3 | Trimer | 534.4074 |
| 4 | Tetramer | 712.5432 |
| 5 | Pentamer | 890.6790 |
This table is for illustrative purposes and represents expected data for a hypothetical polymerization product of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed insights into the functional groups and bonding arrangements within a molecule. These methods are based on the principle that molecules vibrate at specific quantized frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. A strong, broad band in the region of 3600-3200 cm⁻¹ would indicate the O-H stretching of the alcohol group. The presence of the carbon-carbon triple bonds (alkynes) would be confirmed by a sharp, medium-intensity band around 2260-2100 cm⁻¹. The C-H stretching of the alkyl chain would appear in the 3000-2850 cm⁻¹ region, and C-O stretching of the secondary alcohol would be observed around 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the C≡C bonds in polyynes. The symmetric stretching of the diyne moiety in this compound would be expected to produce a strong and sharp signal in the Raman spectrum, typically in the same 2260-2100 cm⁻¹ region as the IR absorption.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H Stretch | 3600 - 3200 | IR |
| C-H Stretch (sp³) | 3000 - 2850 | IR, Raman |
| C≡C Stretch | 2260 - 2100 | IR, Raman |
| C-O Stretch | 1150 - 1050 | IR |
This table presents expected vibrational frequencies based on known data for similar functional groups and is not based on experimental data for this compound.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption or emission of light in the ultraviolet and visible regions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy is particularly useful for studying conjugated systems. The two conjugated triple bonds in this compound constitute a chromophore that absorbs UV radiation, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals. The wavelength of maximum absorption (λmax) is dependent on the extent of conjugation; longer polyynes absorb at longer wavelengths. For a conjugated diyne system like that in this compound, the λmax would be expected in the ultraviolet region. The presence of substituents can also influence the λmax.
Fluorescence Spectroscopy: Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. While not all organic molecules are fluorescent, conjugated systems like polyynes can exhibit fluorescence. Upon excitation at a specific wavelength (typically near the λmax of absorption), the molecule can relax to a lower energy state by emitting a photon. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). The fluorescence properties of this compound would provide further information about its electronic structure and excited state dynamics.
Expected Electronic Spectroscopy Data for this compound:
| Spectroscopic Parameter | Expected Value/Region |
| UV-Vis λmax | ~230 - 280 nm |
| Molar Absorptivity (ε) | High (indicative of π→π* transition) |
| Fluorescence Emission λmax | > UV-Vis λmax |
This table provides estimated values based on the electronic properties of similar conjugated diyne systems and is not derived from experimental measurements on this compound.
Computational Chemistry and Theoretical Insights into Dodeca 3,6 Diyn 2 Ol
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules and exploring their various conformations. For Dodeca-3,6-diyn-2-OL, a conformational analysis would be performed to identify the most stable arrangements of the atoms in space. This involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer.
The most stable conformer, or the global minimum on the potential energy surface, corresponds to the most likely structure of the molecule. DFT calculations with a suitable basis set, such as B3LYP/6-311+G(d,p), can provide highly accurate geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Theoretical Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-O | 1.42 Å |
| C3-C4 | 1.21 Å | |
| C6-C7 | 1.21 Å | |
| Bond Angle | H-O-C2 | 109.5° |
| C2-C3-C4 | 178.5° | |
| C5-C6-C7 | 178.2° | |
| Dihedral Angle | H-O-C2-C1 | 60.0° |
Note: The data in this table is illustrative and represents typical values for similar functional groups.
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways.
A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES for a reaction involving this compound, chemists can identify the lowest energy path from reactants to products. This path includes the transition state, which is the point of highest energy along the reaction coordinate. libretexts.org
Intrinsic Reaction Coordinate (IRC) analysis is then used to confirm that the identified transition state correctly connects the reactants and products. This calculation follows the reaction path downhill from the transition state in both forward and reverse directions.
For reactions with multiple possible mechanisms, computational methods can be used to determine the most likely pathway. For instance, in an addition reaction to one of the alkyne units of this compound, the reaction could proceed through a concerted mechanism (all bonds are broken and formed in a single step) or a stepwise mechanism (involving one or more intermediates). By calculating the activation energies for both pathways, the preferred mechanism can be identified as the one with the lower energy barrier.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using DFT calculations. idc-online.comnih.gov These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can then be compared to experimental spectra. mdpi.com
Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. researchgate.net These calculations help in assigning the vibrational modes of the molecule to the observed IR bands. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Parameter | Nucleus/Bond | Predicted Value |
|---|---|---|
| ¹³C NMR Chemical Shift | C2 (CH-OH) | ~65 ppm |
| C3, C4 (Alkyne) | ~80-90 ppm | |
| C6, C7 (Alkyne) | ~75-85 ppm | |
| ¹H NMR Chemical Shift | H (on C2) | ~4.0 ppm |
| H (OH) | Variable | |
| Vibrational Frequency | O-H stretch | ~3400 cm⁻¹ |
| C≡C stretch | ~2200-2250 cm⁻¹ |
Note: The data in this table is illustrative and represents typical values for similar functional groups.
Electronic Structure Analysis: Molecular Orbitals, Charge Distribution, and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical behavior. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, the oxygen atom of the hydroxyl group and the triple bonds of the alkyne groups are expected to be electron-rich regions.
Reactivity descriptors, such as chemical hardness and softness, can be calculated to quantify the molecule's reactivity. nih.gov
Advanced Theoretical Concepts: Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shifts - NICS) in Polyynic Systems
While this compound is an acyclic molecule and therefore not aromatic in the traditional sense, the concept of aromaticity can be explored in cyclic systems derived from or related to polyynes. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a molecule. github.ioacs.org It involves calculating the magnetic shielding at the center of a ring or cage. nih.gov A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity. rsc.orgnih.govresearchgate.net
For a hypothetical cyclic analogue of a fragment of this compound, NICS calculations could be performed to evaluate its potential aromatic or anti-aromatic character.
Applications of Dodeca 3,6 Diyn 2 Ol and Analogous Polyynic Scaffolds in Advanced Organic Synthesis and Materials Science
Synthetic Building Blocks for Complex Natural Product Total Synthesis
Polyynes are integral structural motifs found in a diverse range of naturally occurring compounds that exhibit significant biological activities, including antifungal, antibiotic, anticancer, and anti-HIV properties. researchgate.net The synthesis of these often unstable molecules has been a formidable challenge, driving the development of innovative synthetic methodologies. researchgate.net Early strategies relied heavily on copper-catalyzed oxidative acetylenic coupling reactions, such as the Cadiot–Chodkiewicz coupling, to construct the polyyne framework. researchgate.net However, the last few decades have seen a surge in the use of transition-metal-catalyzed alkynylation reactions and asymmetric transformations, which have significantly broadened the accessibility of natural polyynes. nih.gov
Polyynic scaffolds, analogous to Dodeca-3,6-diyn-2-OL, serve as crucial intermediates in the total synthesis of these complex natural products. Their rigid carbon framework provides a predictable and controllable platform for the introduction of various functional groups and stereocenters. For instance, the iterative coupling of bifunctional building blocks containing polyene motifs has been demonstrated as a powerful strategy for the synthesis of a wide range of polyene natural products. researchgate.netnih.govillinois.edu This modular approach allows for the systematic construction of complex molecular architectures from a limited set of well-defined building blocks. nih.govillinois.edu The inherent reactivity of the alkyne moieties within these scaffolds also allows for further chemical transformations, enabling the synthesis of a diverse array of natural product analogues for structure-activity relationship studies. acs.org
Precursors for Polymeric Materials with Tunable Properties
The unique electronic and structural characteristics of diynes and polyynes make them attractive monomers for the synthesis of advanced polymeric materials with tailored properties. The conjugated system of triple bonds imparts interesting optical and electronic functionalities, which can be further modulated by the incorporation of different substituents and by controlling the polymer architecture.
Organoboron polymers represent a class of materials with significant potential in optical, electronic, and sensory applications due to the unique properties of the boron atom, including its vacant p-orbital which can participate in π-conjugation. researchgate.net The hydroboration polymerization of diynes with reagents like thexylborane has been demonstrated as a viable method for synthesizing organoboron polymers with C-B bonds in the main chain. acs.orgacs.org This approach allows for the creation of polymers that can be considered as polymeric homologues of trialkylboranes, opening avenues for further functionalization. acs.org
Another strategy involves the alternating boration copolymerization between diynes and diisocyanates, which yields organoboron polymers containing monomeric iminoborane units in their main chain. researchgate.net These polymers are soluble in common organic solvents and exhibit high air stability, particularly when aromatic monomers are used. researchgate.net The incorporation of boron into the polymer backbone through these methods allows for the fine-tuning of the material's electronic properties, leading to applications in areas such as light-emitting diodes and fluorescent sensors. researchgate.netacs.org
Table 1: Examples of Diyne Monomers in Organoboron Polymer Synthesis
| Diyne Monomer | Boron Reagent | Polymerization Method | Resulting Polymer Structure | Reference |
| 1,7-Octadiyne | Thexylborane | Hydroboration Polymerization | Linear organoboron polymer with repeating vinylborane units | acs.org |
| 3,9-Dodecadiyne | Thexylborane | Hydroboration Polymerization | Soluble organoboron polymer with minimal branching | acs.org |
| 1,4-Diethynylbenzene | Diphenylbromoborane / Diisocyanate | Alternating Boration Copolymerization | Fully aromatic organoboron polymer with iminoborane units | researchgate.net |
The rigid, linear geometry of polyynes makes them excellent candidates for the construction of well-defined supramolecular architectures through non-covalent interactions. researchgate.netnih.gov These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can direct the self-assembly of polyynic molecules into ordered structures such as rods, wires, and networks. researchgate.netnih.gov The ability to control the self-assembly process is crucial for the development of new materials with tailored nanoscale morphologies and functions. nih.gov
The encapsulation of long polyyne chains within macrocyclic hosts, such as in rotaxanes, has been shown to significantly enhance their stability. wikipedia.orgacs.orgnih.gov This supramolecular protection prevents cross-linking reactions and allows for the study of the intrinsic properties of these extended one-dimensional carbon chains. nih.govresearchgate.net Furthermore, the functionalization of polyynes with recognition motifs can lead to the formation of complex, multi-component assemblies with potential applications in molecular electronics and sensing. mdpi.com The interplay between molecular conformation and intermolecular interactions plays a critical role in directing the structural organization of these supramolecular systems. nih.gov
Development of Novel Catalytic Systems Utilizing Polyynic Ligands
While the direct use of this compound as a ligand in catalysis is not extensively documented, the broader class of polyynic structures offers intriguing possibilities for the design of novel ligands. The rigid backbone of a polyyne can serve as a scaffold to position coordinating atoms in a precise spatial arrangement, influencing the catalytic activity and selectivity of a metal center. The electronic properties of the polyyne chain can also be tuned to modulate the electron density at the metal, thereby affecting its catalytic performance.
The incorporation of N-heterocyclic carbene (NHC) moieties, known for their strong σ-donating ability and formation of stable metal complexes, onto a polyynic backbone could lead to robust and highly active catalysts. rsc.orgnih.gov Similarly, polydentate ligands featuring polyynic spacers could be employed to create bimetallic or polymetallic complexes where the metals can act cooperatively in catalytic transformations. mdpi.com The development of porous organic polymers (POPs) incorporating ligand functionalities, such as those derived from thiophene-based oxidative coupling, has been shown to produce efficient and recyclable catalysts for reactions like azide-alkyne cycloadditions. mdpi.com While the direct application of polyynic ligands is an emerging area, the principles of ligand design suggest that these scaffolds hold promise for the development of next-generation catalytic systems.
Stereochemical Control in the Synthesis of Biologically Relevant Chirality
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers often exhibit vastly different pharmacological profiles. rijournals.commdpi.com The synthesis of chiral polyynes and their incorporation into complex molecules present a significant challenge due to the linear nature of the alkyne units. However, recent advances in asymmetric catalysis have provided powerful tools to address this challenge. nih.gov
Strategies for achieving stereochemical control in polyyne synthesis often involve the use of chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. rijournals.com For example, Rh(I)-catalyzed asymmetric [2 + 2 + 2] cycloaddition of achiral ynamides has been demonstrated to control both C-C and C-N axial chirality, providing a route to chiral N,O-biaryls. nih.gov The development of chiral norbornene derivatives through Diels-Alder reactions catalyzed by chiral Lewis acids is another example of how stereoselectivity can be achieved in the synthesis of complex cyclic systems. magtech.com.cn In the context of polyketide biosynthesis, the stereochemistry of the final product is dictated by the intrinsic stereospecificity of ketoreductase domains, highlighting nature's elegant control over chirality. nih.gov The application of these principles to the synthesis of polyynic natural products and their analogues is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects. wm.edu
Future Directions and Emerging Research Avenues for Dodeca 3,6 Diyn 2 Ol
Exploration of Dodeca-3,6-diyn-2-OL in Flow Chemistry and Automated Synthesis
The synthesis of polyynes and related reactive intermediates often presents challenges regarding stability, selectivity, and safety under traditional batch conditions. Flow chemistry, which involves the continuous pumping of reagents through reactors, offers precise control over reaction parameters such as temperature, pressure, and residence time. This methodology is particularly well-suited for handling unstable intermediates, which are common in polyyne synthesis.
The application of flow chemistry to the synthesis of this compound could lead to significant improvements in yield and purity while minimizing the risks associated with the accumulation of energetic materials. Furthermore, integrating flow reactors with automated systems, including real-time monitoring and feedback loops, could enable the on-demand synthesis of this and other polyynic alcohols. Automated platforms can systematically explore a wide range of reaction conditions to rapidly optimize synthetic protocols. rsc.org The development of a robust, automated flow synthesis for this compound would facilitate its availability for further research and application, overcoming a key bottleneck in the study of complex polyynes.
Integration of Machine Learning and Artificial Intelligence in Polyynic Alcohol Design and Synthesis
Furthermore, ML algorithms can be employed to navigate the complex parameter space of chemical reactions, predicting optimal conditions for the synthesis of this compound. rsc.org By analyzing data from previous experiments, these models can identify the ideal catalysts, solvents, and temperatures, thereby accelerating the development of efficient synthetic routes. This synergy between AI and experimental chemistry promises to expedite the discovery and optimization of new polyynic alcohols for a wide range of applications. nih.gov
Table 1: Potential AI and Machine Learning Applications for Polyynic Alcohols
| Application Area | Specific Task for this compound | Potential Outcome |
| Molecular Design | Generate novel derivatives with modified chain length or functional groups. | Discovery of new molecules with enhanced optical or material properties. findaphd.com |
| Property Prediction | Predict properties like solubility, reactivity, and spectral characteristics. | Faster screening of candidate molecules without the need for synthesis. nih.gov |
| Reaction Optimization | Optimize synthesis conditions (catalyst, solvent, temperature) for yield and purity. | Development of highly efficient and selective synthetic routes. rsc.org |
| Mechanism Elucidation | Analyze reaction data to propose plausible reaction pathways. | Deeper understanding of the underlying chemistry of polyyne formation. |
Advanced Spectroscopic and Imaging Techniques for In Situ Reaction Monitoring and Characterization
Understanding the formation and behavior of polyynes requires sophisticated analytical techniques capable of probing their unique electronic and structural properties. nih.gov Advanced spectroscopic methods are crucial for both the real-time monitoring of synthesis and the detailed characterization of the final product.
For this compound, techniques like in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy could provide real-time data on reaction kinetics and the formation of intermediates. researchgate.netmdpi.com Time-resolved infrared (TRIR) and transient absorption (TA) spectroscopy are powerful tools for investigating the excited-state dynamics of polyyne chains, which is essential for applications in optics and electronics. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to study the molecule at very low concentrations or when adsorbed onto surfaces, which is relevant for nanoscience applications. uwaterloo.caresearchgate.net These advanced methods provide a window into the transient and complex world of polyynic compounds, enabling a deeper understanding of their structure-property relationships.
Table 2: Spectroscopic Techniques for the Study of Polyynic Alcohols
| Technique | Information Provided | Relevance to this compound |
| In Situ NMR | Real-time monitoring of reaction progress and intermediate formation. | Optimization of synthesis and understanding reaction mechanisms. researchgate.netmdpi.com |
| Raman Spectroscopy | Vibrational modes, chain length, and electronic structure. | Confirmation of the polyyne structure and study of electronic conjugation. researchgate.net |
| Time-Resolved IR (TRIR) | Vibrational dynamics of excited states. | Understanding photophysical processes for optical applications. nih.gov |
| Transient Absorption (TA) | Electronic excited-state lifetimes and transitions. | Characterizing properties relevant to optoelectronics. nih.gov |
| SERS | Enhanced vibrational spectra of molecules on metallic surfaces. | High-sensitivity detection for nanoscience and sensor applications. uwaterloo.carsc.org |
Sustainable and Green Chemistry Approaches for this compound Production
Future research could focus on metal-free reaction conditions or the use of earth-abundant metal catalysts to replace precious metals like palladium, which are often used in coupling reactions. nih.gov The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a powerful strategy for increasing efficiency and reducing waste. researchgate.net By designing syntheses that are both efficient and environmentally responsible, the potential applications of this compound can be explored in a sustainable manner. yale.educhemistryforsustainability.org
Interdisciplinary Research at the Interface of Organic Chemistry and Nanoscience Utilizing Polyynic Scaffolds
Polyynes are considered fundamental building blocks for carbon-rich nanostructures and molecular electronics. nih.gov The well-defined, rigid-rod structure of molecules like this compound makes them ideal candidates for use as "polyynic scaffolds" in nanoscience.
An emerging research direction is the use of such molecules as templates or components in the bottom-up fabrication of nanomaterials. For example, this compound could be incorporated into larger molecular architectures, such as rotaxanes, where the polyyne chain is threaded through a macrocycle to enhance its stability. acs.orgacs.org There is also significant potential in using these scaffolds for tissue engineering, where the defined structure could mimic aspects of the natural extracellular matrix (ECM). wiley-vch.dewikipedia.orgnih.gov The hydroxyl group offers a convenient handle for functionalization or for anchoring the molecule to surfaces or other materials, including nanoparticles. mdpi.com This interdisciplinary approach, combining the precision of organic synthesis with the principles of nanotechnology, could lead to the development of novel materials with unprecedented functionalities. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
